m-PEG4-phosphonic acid ethyl ester

Descripción general

Descripción

M-PEG4-phosphonic acid ethyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

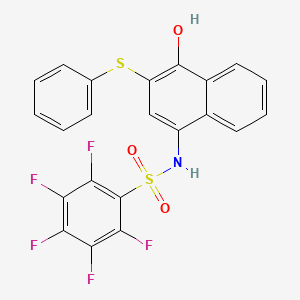

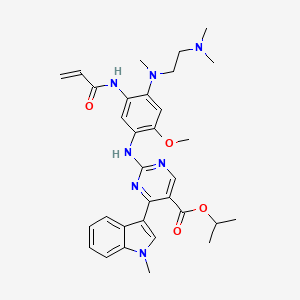

The molecular weight of m-PEG4-phosphonic acid ethyl ester is 328.34 . Its molecular formula is C13H29O7P . The appearance of this compound is a liquid that ranges from colorless to light yellow .Physical And Chemical Properties Analysis

M-PEG4-phosphonic acid ethyl ester has a molecular weight of 328.34 and a molecular formula of C13H29O7P . It appears as a liquid that is colorless to light yellow . It is stored at -20°C for pure form and -80°C in solvent .Aplicaciones Científicas De Investigación

1. Nanoparticle Stabilization and Functionalization

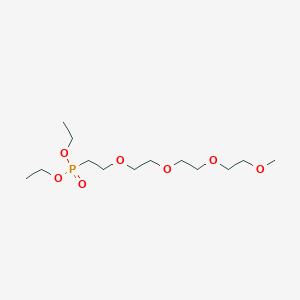

m-PEG4-phosphonic acid ethyl ester plays a crucial role in the stabilization and functionalization of nanoparticles. For instance, it is used in the synthesis of phosphonic acid-terminated poly(ethylene glycol) (PEG) for preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids. This innovation is significant in enhancing the dispersion and functionality of nanoparticles in aqueous solutions, making them suitable for various applications, including medical imaging and drug delivery (Izabela Kurowska et al., 2022).

2. Sorption of Metal Ions

The compound is instrumental in the sorption of metal ions from solutions. A study developed a polymer-bound monoprotic phosphoric acid ligand, which effectively sorbed U(VI) from phosphoric acid solutions. The ligands, involving phosphorylated mono- and triethylene glycol ethyl esters, exhibited increased metal ion affinities due to a decrease in inter-ligand hydrogen bonding, highlighting the compound's potential in environmental cleanup and resource recovery (Xiaoping Zhu & S. Alexandratos, 2015).

3. Polymer Synthesis

In polymer science, m-PEG4-phosphonic acid ethyl ester is used for the synthesis of polymers with specific terminal functionalities. For example, bis[(dimethoxyphosphoryl)methyl]amino- and bis(phosphonomethyl)amino-terminated samples of poly(ethylene glycol) were prepared, offering a method for the synthesis of functional polymers with potential applications in drug delivery, tissue engineering, and other biomedical fields (C. Turrin, A. Hameau & A. Caminade, 2012).

4. Nanoparticle Coatings for Medical Applications

The compound is also used in the coating of nanoparticles for medical applications. For instance, poly(ethylene glycol)–poly(vinylphosphonic acid) block copolymers were synthesized and utilized for the stabilization of iron oxide nanoparticles. These nanoparticles, with controlled size and high colloidal stability, are essential for medical imaging and drug delivery systems. The study also demonstrated the hemocompatibility of the copolymers, an important consideration for biomedical applications (K. Markiewicz et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . It is recommended to wash skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection . In case of ingestion, rinsing the mouth is advised, but inducing vomiting is not . If it comes into contact with the skin, contaminated clothing should be immediately removed and the skin should be rinsed with water . If inhaled, the affected person should be moved to fresh air .

Propiedades

IUPAC Name |

1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIFYTYZSWFMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173715 | |

| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG4-phosphonic acid ethyl ester | |

CAS RN |

1872433-73-2 | |

| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1872433-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)